1-tert-Butyl-3-carbamoylpyridin-1-ium chloride
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Overview
Description
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion substituted with a tert-butyl group and a carbamoyl group
Preparation Methods
The synthesis of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride typically involves the reaction of 1-tert-butylpyridin-3-amine with phosgene or a similar reagent to introduce the carbamoyl group. The resulting intermediate is then treated with hydrochloric acid to form the chloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride can be compared with similar compounds such as:
1-tert-Butyl-3-pyrrolidinamine: This compound has a similar tert-butyl group but differs in the presence of a pyrrolidine ring instead of a pyridinium ion.
1-tert-Butyl-3-ethylcarbodiimide: This compound contains a carbodiimide group instead of a carbamoyl group, leading to different reactivity and applications.
1-Boc-3-piperidone: This compound has a tert-butyl group and a piperidone ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
54027-57-5 |
---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-tert-butylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,3)12-6-4-5-8(7-12)9(11)13;/h4-7H,1-3H3,(H-,11,13);1H |
InChI Key |
VLRBGKXFALKLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
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